

The Impact of WM-3835 on Castration-Resistant Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on **WM-3835**, a first-in-class inhibitor of histone acetyltransferase HBO1 (KAT7/MYST2), in the context of castration-resistant prostate cancer (CRPC). The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology, with a specific focus on novel therapeutic strategies for advanced prostate cancer.

Executive Summary

Castration-resistant prostate cancer presents a significant clinical challenge due to its resistance to androgen deprivation therapy. Recent preclinical findings have identified a novel therapeutic target, HBO1, a histone acetyltransferase significantly elevated in CRPC tissues and cells.[1][2] WM-3835, a potent and cell-permeable inhibitor of HBO1, has demonstrated robust anti-tumor activity in CRPC models.[1][2] This document summarizes the key preclinical findings, including quantitative data on its in vitro and in vivo efficacy, detailed experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

WM-3835 functions as a first-in-class inhibitor of HBO1.[1][2] By targeting HBO1, **WM-3835** prevents the acetylation of histones H3 and H4.[1][2] This epigenetic modification leads to the downregulation of several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and

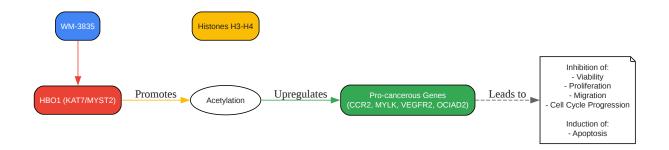


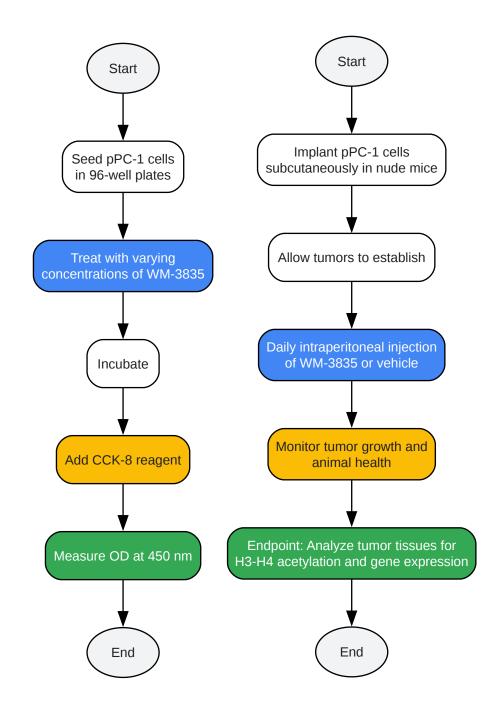




OCIAD2, ultimately inhibiting CRPC cell growth and survival.[1][2] The signaling pathway is depicted below.









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References

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- To cite this document: BenchChem. [The Impact of WM-3835 on Castration-Resistant Prostate Cancer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8140561#wm-3835-s-impact-on-castration-resistant-prostate-cancer]

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